molecular formula C21H19N3O4S2 B11257175 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B11257175
M. Wt: 441.5 g/mol
InChI Key: NFZGGSKRHABJNQ-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a benzothiazole ring, a naphthalene moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation, typically using dimethylsulfamoyl chloride in the presence of a base.

    Coupling with Naphthalene: The final step involves coupling the benzothiazole derivative with a naphthalene derivative, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group would yield sulfonic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
  • N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both a benzothiazole ring and a naphthalene moiety, which confer distinct electronic and steric properties. These features make it particularly suitable for applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H19N3O4S2/c1-24(2)30(26,27)17-9-10-18-19(12-17)29-21(22-18)23-20(25)13-28-16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,13H2,1-2H3,(H,22,23,25)

InChI Key

NFZGGSKRHABJNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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